molecular formula C13H16O B1311114 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]- CAS No. 831-97-0

2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-

Cat. No. B1311114
CAS RN: 831-97-0
M. Wt: 188.26 g/mol
InChI Key: YCAMGBSPHGCQDC-DHZHZOJOSA-N
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Description

“2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-” is a chemical compound with the molecular formula C13H16O . It is also known by other names such as α-Methylcinnamaldehyde, α-Methylcinnamic aldehyde, 2-Methyl-3-phenylacrolein, and 2-Methyl-3-phenylacrylaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented in 2D or 3D models . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.1858 . Other physical and chemical properties such as boiling point, density, and enthalpy of vaporization can be found in specialized databases .

Scientific Research Applications

  • pH Probe for Intracellular Imaging : A study by Nan et al. (2015) used a related compound as a ratiometric fluorescent pH probe. This probe showed favorable optical properties for strong-acidity pH detection in living cells, indicating potential applications in biological and medical imaging.

  • Anti-inflammatory Activities : Research by Ren et al. (2021) explored new phenolic compounds, including derivatives of 2-Propenal, for their anti-inflammatory activities. These compounds were isolated from the leaves of Eucommia ulmoides Oliv., demonstrating potential pharmaceutical applications.

  • Chelate Complexes in Chemistry : A study by Li et al. (1993) involved a related compound in the preparation of chelate complexes with lanthanide, indicating uses in materials science and coordination chemistry.

  • Synthesis of New Compounds : The synthesis of various new compounds utilizing derivatives of 2-Propenal is a common theme in chemical research. For instance, Kato et al. (1999) synthesized novel calcium antagonists with antioxidant activity using such derivatives.

  • Fungicidal Activity : A study by Bianchi et al. (1992) investigated the fungicidal activity of morpholine derivatives, which included 2-Propenal compounds, indicating potential applications in agriculture and plant protection.

  • Bioremediation Applications : Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a system that involved derivatives of 2-Propenal. This study, found in Journal of hazardous materials, highlights the environmental applications of these compounds.

  • Investigations in Molecular Biology : Zhao et al. (2008) explored the effects of 3-phenyl-propenal on the expression of toll-like receptors and downstream signaling components on murine macrophages. This research, published in The American journal of Chinese medicine, indicates potential applications in immunology and molecular biology.

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-10H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAMGBSPHGCQDC-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061197
Record name 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-

CAS RN

831-97-0
Record name 2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropyl-α-methylcinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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